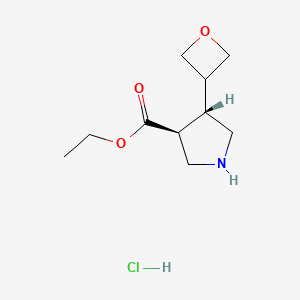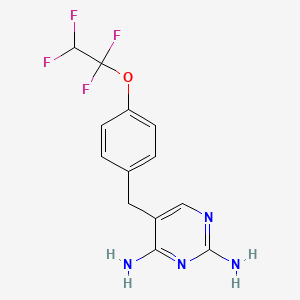
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C₁₃H₁₂F₄N₄O and a molecular weight of 316.25 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of 4-(1,1,2,2-Tetrafluoroethoxy)benzyl chloride with pyrimidine-2,4-diamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Chemical Reactions Analysis
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
5-(4-(1,1,2,2-Tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: This compound shares the tetrafluoroethoxybenzyl group but differs in its aldehyde functional group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar pyridine structure but includes a boronate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12F4N4O |
|---|---|
Molecular Weight |
316.25 g/mol |
IUPAC Name |
5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H12F4N4O/c14-11(15)13(16,17)22-9-3-1-7(2-4-9)5-8-6-20-12(19)21-10(8)18/h1-4,6,11H,5H2,(H4,18,19,20,21) |
InChI Key |
OMDJRDRPDTWJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


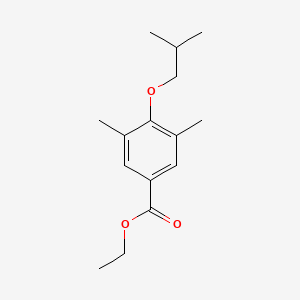
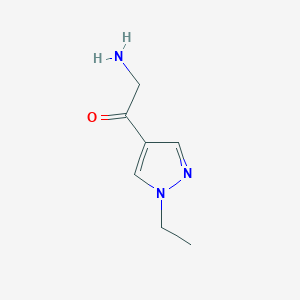
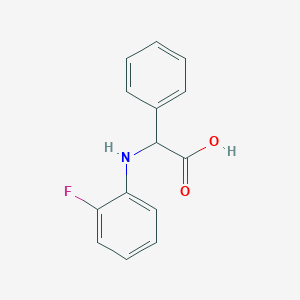
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)

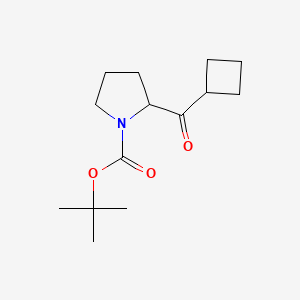
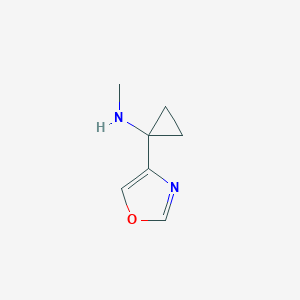
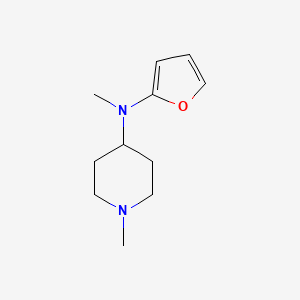
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
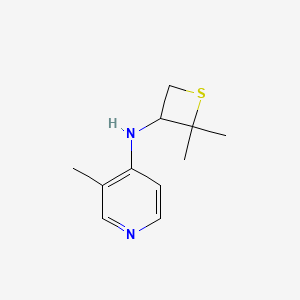
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
